![molecular formula C9H11BBrClO3 B2885656 3-Bromo-5-chloro-2-propoxyphenylboronic acid CAS No. 2377605-92-8](/img/structure/B2885656.png)
3-Bromo-5-chloro-2-propoxyphenylboronic acid
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Description
3-Bromo-5-chloro-2-propoxyphenylboronic acid is a chemical compound with the molecular formula C9H11BBrClO3. It is typically used in research and development under the supervision of a technically qualified individual .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-chloro-2-propoxyphenylboronic acid can be represented by the SMILES stringCCCOc1cc(Br)cc(c1)B(O)O
. This indicates that the molecule contains a propoxy group (CCCO) and a boronic acid group (B(O)O) attached to a phenyl ring, which also carries a bromine atom .
Scientific Research Applications
Cross-Coupling Reactions
3-Bromo-5-chloro-2-propoxyphenylboronic acid and related compounds have been extensively used in cross-coupling reactions, particularly Suzuki reactions. These reactions are pivotal in synthesizing novel heteroarylpyridine derivatives, which are significant in medicinal chemistry and material science. For example, a study by Parry et al. (2002) demonstrated the use of similar boronic acids in palladium-catalyzed cross-coupling reactions with heteroaryl bromides to yield new heteroarylpyridine derivatives (Parry et al., 2002).
Structural and Crystal Studies
Boronic acids like 3-Bromo-5-chloro-2-propoxyphenylboronic acid are also vital in structural and crystallography studies. Shimpi et al. (2007) investigated the crystal structures of similar compounds, providing insights into molecular conformations and interactions which are fundamental in understanding their chemical reactivity and potential applications (Shimpi et al., 2007).
Synthesis and Optimization Protocols
There is ongoing research to optimize the synthesis protocols of boronic acids. Li et al. (2002) discussed an improved protocol for the preparation of arylboronic acids, including pyridylboronic acids, which could be extended to the synthesis of 3-Bromo-5-chloro-2-propoxyphenylboronic acid. Their method provides high yield and can be applied to various aryl halides (Li et al., 2002).
Photocatalysis and Environmental Applications
In the field of environmental science, certain boronic acids have been explored for their photocatalytic properties. While not directly related to 3-Bromo-5-chloro-2-propoxyphenylboronic acid, these studies hint at potential applications in environmental cleanup or organic pollutant degradation. For instance, Bahnemann et al. (2007) researched titanium dioxide-mediated photocatalytic degradation of organic pollutants, an area where boronic acids could potentially play a role (Bahnemann et al., 2007).
properties
IUPAC Name |
(3-bromo-5-chloro-2-propoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BBrClO3/c1-2-3-15-9-7(10(13)14)4-6(12)5-8(9)11/h4-5,13-14H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGZZWJHRDEVHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OCCC)Br)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BBrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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